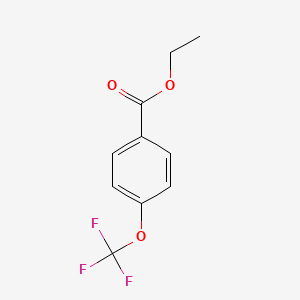

Ethyl 4-(trifluoromethoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(trifluoromethoxy)benzoate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoate ester. This compound is of significant interest in various fields of chemistry due to its unique chemical properties imparted by the trifluoromethoxy group, which enhances its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethoxy)benzoate typically involves the esterification of 4-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide in methanol.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products:

Substitution: Formation of substituted benzoates.

Reduction: Formation of 4-(trifluoromethoxy)benzyl alcohol.

Oxidation: Formation of 4-(trifluoromethoxy)benzoic acid.

Applications De Recherche Scientifique

Organic Synthesis

Building Block in Synthesis

Ethyl 4-(trifluoromethoxy)benzoate serves as a versatile building block in organic synthesis. Its trifluoromethoxy group enhances the reactivity of the compound, making it suitable for various reactions, including nucleophilic substitutions and coupling reactions. The presence of the trifluoromethoxy group can significantly affect the electronic properties of the molecule, facilitating selective reactions.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate | Different substitution pattern on the aromatic ring | Variation in reactivity due to positional differences |

| Ethyl 2-methoxy-4-(trifluoromethoxy)benzoate | Another isomer with distinct substitution positions | May exhibit different biological activities |

| Ethyl 4-methoxy-2-(trifluoromethyl)benzoate | Similar structure but lacks the methoxy group | Potentially different chemical behavior and applications |

These comparisons illustrate how variations in substituent positions influence reactivity and application possibilities.

Medicinal Chemistry

Drug Development Potential

The incorporation of fluorine into drug molecules has been shown to enhance metabolic stability and bioactivity. This compound is being investigated for its potential as a lead compound in drug discovery. The trifluoromethoxy group can improve binding affinity to biological targets, making it a candidate for further exploration in therapeutic applications.

Case studies have demonstrated that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, research indicates that fluorination can prevent metabolic degradation, thus prolonging the therapeutic effect of drugs .

Agrochemicals

Enhancing Agricultural Chemicals

Fluorinated compounds are increasingly used in agrochemicals due to their ability to modify physicochemical properties like lipophilicity and solubility. This compound can be utilized in the synthesis of agrochemical agents that require enhanced stability and efficacy.

Research shows that fluorination can lead to more selective herbicides and pesticides, improving crop protection while minimizing environmental impact . The unique properties of this compound may allow for the development of novel agrochemicals with better performance profiles.

Mécanisme D'action

The mechanism of action of Ethyl 4-(trifluoromethoxy)benzoate is primarily influenced by the trifluoromethoxy group, which enhances the compound’s lipophilicity and electron-withdrawing properties. These characteristics can affect the compound’s interaction with biological targets, such as enzymes and receptors, potentially leading to various pharmacological effects.

Comparaison Avec Des Composés Similaires

Ethyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Ethyl 4-chlorobenzoate: Contains a chlorine atom instead of a trifluoromethoxy group.

Ethyl 4-nitrobenzoate: Contains a nitro group instead of a trifluoromethoxy group.

Uniqueness: Ethyl 4-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts enhanced stability, lipophilicity, and electron-withdrawing properties compared to its analogs. These properties make it a valuable compound in various chemical and biological applications.

Activité Biologique

Ethyl 4-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

This compound features a trifluoromethoxy group that enhances its lipophilicity and metabolic stability. These properties contribute to its interaction with various biological targets, making it a valuable scaffold in drug design and development.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action is believed to involve interference with cellular processes in microorganisms, although specific pathways remain to be fully elucidated .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | < 0.2 µM |

| Escherichia coli | Bacteriostatic | < 0.5 µM |

| Candida albicans | Fungicidal | < 0.3 µM |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

The biological activity of this compound is primarily influenced by the trifluoromethoxy group, which enhances the compound's interaction with biological macromolecules. This interaction may lead to alterations in enzyme activity and receptor binding, contributing to its pharmacological effects.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis. Results indicated that it displayed a significant reduction in bacterial load at concentrations below 0.2 µM, suggesting potential as a therapeutic agent against resistant strains .

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

- Structure-Activity Relationship (SAR) : A comprehensive SAR study highlighted that modifications to the trifluoromethoxy group could enhance or diminish biological activity, providing insights for future drug design efforts aimed at optimizing efficacy while minimizing side effects .

Propriétés

IUPAC Name |

ethyl 4-(trifluoromethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCMRGOOJDROHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.